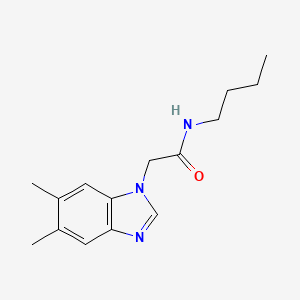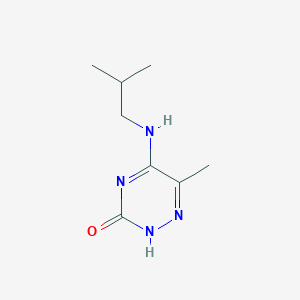
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide
Vue d'ensemble
Description
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
The primary target of N-butyl-2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is Microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that converts the COX product PGH2 into the biologically active PGE2 . This enzyme’s expression is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .
Mode of Action
N-butyl-2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide, also known as CAY10678, is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .
Biochemical Pathways
The compound blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β . This inhibition of PGE2 synthesis affects the downstream inflammatory response, as PGE2 is a potent mediator of inflammation.
Pharmacokinetics
It’s known that the compound dose-dependently blocks pge2 synthesis , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound dose-dependently reduces PGE2 synthesis and cell recruitment during inflammation in mice . This suggests that it has anti-inflammatory effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Attachment of the N-butyl Group: The N-butyl group can be introduced through nucleophilic substitution reactions using butyl halides.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Applications De Recherche Scientifique
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 5,6-dimethylbenzimidazole
- 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone
Uniqueness
N-butyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its specific substitution pattern on the benzodiazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
N-butyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-5-6-16-15(19)9-18-10-17-13-7-11(2)12(3)8-14(13)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLJBZPXKRSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=C1C=C(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453366.png)
![2-(4-chlorophenyl)-7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453374.png)
![2-(4-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453381.png)
![7-(2-methoxyethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453386.png)
![N-[1-(4-fluorophenyl)ethyl]butanamide](/img/structure/B4453398.png)
![N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4453402.png)
![N-[4-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B4453406.png)


![N,N-diethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B4453438.png)
![2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B4453446.png)
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B4453447.png)

![N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE](/img/structure/B4453467.png)
